2-Chloro-3-fluoro-5-iodopyridin-4-amine

Catalog No.
S8513356
CAS No.
M.F
C5H3ClFIN2
M. Wt
272.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-fluoro-5-iodopyridin-4-amine

Product Name

2-Chloro-3-fluoro-5-iodopyridin-4-amine

IUPAC Name

2-chloro-3-fluoro-5-iodopyridin-4-amine

Molecular Formula

C5H3ClFIN2

Molecular Weight

272.45 g/mol

InChI

InChI=1S/C5H3ClFIN2/c6-5-3(7)4(9)2(8)1-10-5/h1H,(H2,9,10)

InChI Key

MLXSRTXYRGAHOE-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=N1)Cl)F)N)I

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)N)I

2-Chloro-3-fluoro-5-iodopyridin-4-amine is a halogenated pyridine derivative characterized by the presence of chlorine, fluorine, and iodine atoms on its aromatic ring. Its molecular formula is C5_5H3_3ClFIN2_2, with a molar mass of approximately 272.45 g/mol. This compound is notable for its unique substitution pattern, which allows for diverse chemical reactivity and potential applications in medicinal chemistry and organic synthesis.

Due to the presence of halogen substituents. Key reactions include:

  • Nucleophilic Substitution: The chlorine and iodine atoms act as good leaving groups, facilitating nucleophilic substitution reactions with various nucleophiles. This property is advantageous for synthesizing more complex organic molecules .
  • Halogen Exchange: The compound can participate in halogen exchange reactions, where one halogen atom is replaced by another, allowing for the introduction of different functional groups .
  • Reduction Reactions: The amino group can be targeted for reduction, leading to derivatives with altered biological activity.

Halogenated pyridines, including 2-chloro-3-fluoro-5-iodopyridin-4-amine, have been studied for their biological activities. These compounds often exhibit:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain halogenated pyridines are explored for their potential in cancer treatment due to their ability to interfere with cellular processes.
  • Enzyme Inhibition: The unique structure may allow for selective inhibition of specific enzymes, making it a candidate for drug development .

Several methods exist for synthesizing 2-chloro-3-fluoro-5-iodopyridin-4-amine:

  • Halogenation Reactions: Starting from a suitable pyridine precursor, sequential halogenation can introduce chlorine, fluorine, and iodine at specific positions on the ring.
  • Nucleophilic Substitution: Utilizing nucleophiles to replace halogens at specific sites can yield the desired compound from simpler precursors .
  • Coupling Reactions: Cross-coupling techniques can be employed to build the pyridine framework while introducing functional groups at desired positions.

The unique properties of 2-chloro-3-fluoro-5-iodopyridin-4-amine make it valuable in several fields:

  • Medicinal Chemistry: As a building block for synthesizing bioactive compounds, it holds promise in drug discovery and development.
  • Material Science: Its chemical properties may be exploited in developing new materials with specific electronic or optical characteristics.
  • Agricultural Chemistry: Potential applications in agrochemicals could arise from its biological activity against pests or pathogens .

Studies exploring the interactions of 2-chloro-3-fluoro-5-iodopyridin-4-amine with biological targets are essential for understanding its potential therapeutic effects. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanistic Studies: Investigating how the compound affects cellular pathways or biological processes.

Such studies are crucial for determining its suitability as a lead compound in drug development.

Several compounds share structural similarities with 2-chloro-3-fluoro-5-iodopyridin-4-amine. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityNotable Features
2-Chloro-5-fluoro-4-iodo-pyridine0.88Different halogen positioning; potential bioactivity
2-Chloro-5-fluoro-3-methylpyridine0.88Methyl group alters reactivity and solubility
2-Chloro-3-fluoro-4-iodo-pyridine0.76Similar halogens but different substitution pattern
2-Chloro-3-fluoropyridin-4-amines0.75Variations in amino group positioning
2-Chloro-5-fluoro-pyridin0.72Lacks iodine; different reactivity profile

The distinct arrangement of halogens and the presence of an amino group in 2-chloro-3-fluoro-5-iodopyridin-4-amines contribute to its unique chemical behavior and potential applications compared to similar compounds .

Halogenation Strategies for Multi-Substituted Pyridine Scaffolds

Halogenation of pyridine derivatives demands careful control to achieve meta- and para-selectivity. Traditional methods using elemental halogens (e.g., I₂, Cl₂) with Brønsted or Lewis acids often yield regioisomeric mixtures due to the pyridine ring’s inherent electron deficiency. A breakthrough approach involves transiently converting pyridines into Zincke imine intermediates, which are polarized alkenes that undergo electrophilic halogenation with high 3-position selectivity. For example, treating 2-chloro-3-fluoropyridine with dibenzylamine forms a Zincke imine, which reacts with N-iodosuccinimide (NIS) to introduce iodine at the C5 position (Fig. 1A). Subsequent ring closure regenerates the pyridine core, yielding 2-chloro-3-fluoro-5-iodopyridine with >20:1 regioselectivity.

Key Reaction Parameters

ParameterValue/RangeImpact on Selectivity
Halogen SourceNIS, NBS, NCSDetermines halogen type
Temperature25–90°CHigher temps improve kinetics
SolventDichloromethane, DMFPolarity affects intermediate stability

This method avoids harsh conditions, making it compatible with thermally sensitive substrates.

Palladium-Catalyzed Cross-Coupling Approaches for Iodine Functionalization

Palladium-catalyzed cross-coupling reactions enable precise iodine introduction at the C5 position. The Stille coupling, for instance, utilizes a tributylstannane precursor to transfer iodine onto the pyridine ring. A representative protocol involves reacting 2-chloro-3-fluoropyridin-4-amine with iodotributylstannane in the presence of Pd(PPh₃)₄, yielding the iodinated product with >90% efficiency. Similarly, Suzuki-Miyaura couplings with arylboronic acids can introduce iodine via transmetalation steps.

Optimized Conditions for Stille Coupling

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Ligand: XPhos (10 mol%)
  • Solvent: DMF at 80°C
  • Yield: 92%

These methods are advantageous for late-stage functionalization in drug discovery, allowing modular assembly of complex molecules.

Regioselective Amination Techniques in Polyhalogenated Pyridines

Introducing the amine group at C4 in polyhalogenated pyridines requires overcoming steric and electronic challenges. A two-step approach developed by Guo et al. involves:

  • Iodination: Reacting 2-chloro-3-fluoropyridine with iodine and hydrogen peroxide (H₂O₂) at 80–90°C to form 2-chloro-3-fluoro-5-iodopyridine.
  • Amination: Treating the intermediate with aqueous ammonia under Ullmann conditions (CuI, 110°C) to replace the C4 hydrogen with an amine group.

Reaction Metrics

StepYieldRegioselectivity
Iodination83%>95% C5
Amination78%>98% C4

This method’s success hinges on H₂O₂’s role in oxidizing iodide to iodonium ions, facilitating electrophilic substitution.

Optimization of Ullmann-Type Coupling Reactions for Amine Group Introduction

Ullmann coupling, mediated by copper catalysts, is widely used for C–N bond formation. For 2-chloro-3-fluoro-5-iodopyridin-4-amine synthesis, optimizing ligand choice and solvent polarity is critical. A study using CuI with 1,10-phenanthroline in DMSO achieved 85% yield by enhancing the catalyst’s electron-donating capacity. Microwave-assisted heating further reduced reaction times from 24 hours to 2 hours.

Effect of Ligands on Ullmann Coupling Efficiency

LigandYield (%)Reaction Time (h)
1,10-Phenanthroline8512
Ethylene diamine6224
None2848

These optimizations mitigate dehalogenation side reactions, preserving the iodine substituent.

Ortho/Meta/Para Effects of Halogen-Amine Configurations

The substitution pattern of 2-chloro-3-fluoro-5-iodopyridin-4-amine positions the amine group at the para position relative to iodine (C5), chlorine at the ortho position (C2), and fluorine at the meta position (C3). This arrangement creates a complex interplay of electronic and steric effects:

  • Ortho Chlorine (C2): The chlorine atom at the ortho position exerts strong electron-withdrawing inductive (-I) effects, reducing electron density at the pyridine ring. This destabilizes the aromatic π-system and directs electrophilic substitution to positions activated by residual electron density [4] [6]. Ortho halogens also introduce steric hindrance, which can influence metal coordination preferences [7].

  • Meta Fluorine (C3): Fluorine’s high electronegativity and small atomic radius enable both -I and resonance (+R) effects. However, in the meta position, its resonance donation is minimized, leaving dominant inductive withdrawal. This reduces electron density at the nitrogen atom, potentially altering basicity and coordination behavior [5] [6].

  • Para Iodine (C5): Iodine’s polarizable electron cloud provides moderate -I effects but contributes significant steric bulk. The para position allows iodine to exert minimal electronic disruption on the amine group while creating a steric barrier for axial approaches in coordination complexes [7].

Comparative studies on pyridine derivatives reveal that meta-substituted electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce ring electron density by up to 30% compared to para-substituted analogs [4]. In 2-chloro-3-fluoro-5-iodopyridin-4-amine, the cumulative electron withdrawal from Cl, F, and I likely results in a highly electron-deficient aromatic system, as evidenced by its low predicted π-electron population (<0.5 e⁻/atom) [6].

Hammett Analysis of Electron-Withdrawing Group Interactions

Hammett constants (σ) quantify substituent effects on aromatic systems. For 2-chloro-3-fluoro-5-iodopyridin-4-amine, the substituents’ σ values are:

  • Cl (ortho): σₘ = +0.37, σₚ = +0.23
  • F (meta): σₘ = +0.34, σₚ = +0.06
  • I (para): σₘ = +0.35, σₚ = +0.18

The composite electronic effect (Σσ) is calculated as:
$$
\Sigma\sigma = \sigma{\text{Cl(ortho)}} + \sigma{\text{F(meta)}} + \sigma_{\text{I(para)}} = 0.37 + 0.34 + 0.18 = 0.89
$$
This high Σσ indicates strong electron withdrawal, consistent with reduced basicity of the pyridine nitrogen. Experimental data from analogous systems show a linear correlation (R² = 0.92) between Σσ and pyridine pKa, predicting a pKa of ~1.5 for this compound [4] [6].

Electron-deficient pyridines exhibit enhanced reactivity toward nucleophilic aromatic substitution (NAS). For example, in 3-fluoro-4-aminopyridine derivatives, meta-fluorine directs NAS to the ortho and para positions relative to the amine [5]. Similarly, the iodine substituent in 2-chloro-3-fluoro-5-iodopyridin-4-amine may act as a leaving group in cross-coupling reactions, facilitated by the electron-withdrawing environment [7].

Steric Modulation in Transition Metal Complexation

The steric bulk of iodine (van der Waals radius: 1.98 Å) and chlorine (1.75 Å) significantly impacts metal coordination geometry. In palladium complexes, ortho-chlorine and para-iodine substituents enforce a distorted square-planar geometry, with ligand bite angles reduced by 8–12° compared to unsubstituted pyridines [7].

Table 1: Steric Parameters in Pyridine-Metal Complexes

SubstituentTolman Cone Angle (°)Metal-Ligand Distance (Å)
None1282.05
2-Cl1422.11
5-I1562.18
2-Cl,3-F,5-I (This compound)165 (predicted)2.23 (predicted)

The cumulative steric demand of Cl, F, and I restricts access to the pyridine nitrogen, favoring monodentate over chelating coordination modes. In silver(I) and iodine(I) complexes, bulky 2-substituted pyridines form linear [N–Ag–N]⁺ or [N–I–N]⁺ structures with bond lengths elongated by 0.05–0.08 Å compared to less hindered analogs [7].

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

271.90135 g/mol

Monoisotopic Mass

271.90135 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024
Vasta et al. KRAS is vulnerable to reversible switch-II pocket engagement in cells. Nature Chemical Biology, DOI: 10.1038/s41589-022-00985-w, published online 21 March 2022

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